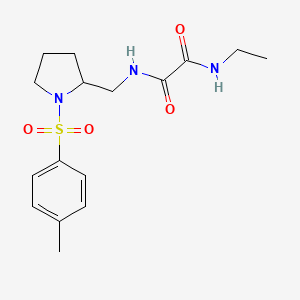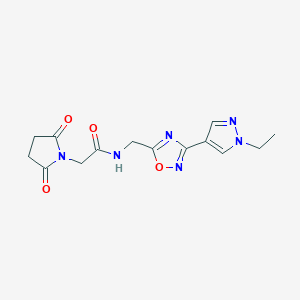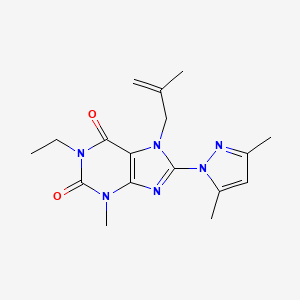![molecular formula C23H17ClN2S2 B2623387 4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine CAS No. 303147-11-7](/img/structure/B2623387.png)
4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine (4-CPSMP) is a heterocyclic compound with a wide range of applications in the field of scientific research. It is used in a variety of laboratory experiments and studies, including those related to biochemistry and physiology. 4-CPSMP has a unique structure and properties that make it a valuable tool for researchers.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine is not yet fully understood. However, it is known that this compound binds to certain proteins, such as enzymes, and modulates their activity. It is also believed that this compound affects the activity of certain receptors, which in turn can affect the activity of certain enzymes and proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, proteins, and receptors, as well as the expression of certain genes. In addition, this compound has been shown to affect the metabolism of certain molecules, such as carbohydrates, lipids, and proteins. Finally, this compound has been shown to affect the activity of certain hormones, such as insulin and glucagon.
Advantages and Limitations for Lab Experiments
4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine is a useful tool for laboratory experiments and studies. It has a number of advantages, such as its low cost, its ease of synthesis, and its ability to bind to certain proteins and modulate their activity. However, it also has some limitations, such as its lack of specificity and its potential to cause side effects in some organisms.
Future Directions
There are a number of potential future directions for the use of 4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new drugs. In addition, further research into its potential side effects and its potential use in the treatment of certain diseases is warranted. Finally, additional research into its potential use in the study of enzyme kinetics and the structure and function of proteins is also needed.
Synthesis Methods
4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine can be synthesized in a two-step reaction, using 4-chlorobenzenesulfonyl chloride and 2-phenyl-6-phenylsulfanylmethylpyrimidine as starting materials. In the first step, 4-chlorobenzenesulfonyl chloride is reacted with 2-phenyl-6-phenylsulfanylmethylpyrimidine to form the intermediate product, 4-chlorobenzenesulfonylmethyl-2-phenyl-6-phenylsulfanylmethylpyrimidine. In the second step, the intermediate product is reacted with sodium hydroxide to form the final product, this compound.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine has been widely used in a variety of scientific research applications. It has been used in the study of biochemistry and physiology, as well as in the development of new drugs. This compound has also been used in the study of enzyme kinetics and in the study of the structure and function of proteins. In addition, this compound has been used to study the effects of environmental toxins on living organisms.
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2S2/c24-18-11-13-20(14-12-18)27-16-19-15-22(28-21-9-5-2-6-10-21)26-23(25-19)17-7-3-1-4-8-17/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTMYEOMJCARBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=CC=C3)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-chlorobenzyl)thio]-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2623317.png)

![N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/no-structure.png)

![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2623322.png)
![methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate](/img/structure/B2623323.png)
![N-(4-fluorobenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2623324.png)


